molecular formula C7H13N3O3S2 B11803445 2-Amino-N-(2-methoxyethyl)-4-methylthiazole-5-sulfonamide

2-Amino-N-(2-methoxyethyl)-4-methylthiazole-5-sulfonamide

Cat. No.: B11803445
M. Wt: 251.3 g/mol
InChI Key: LSTMSEBJGXWNMV-UHFFFAOYSA-N
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Description

2-Amino-N-(2-methoxyethyl)-4-methylthiazole-5-sulfonamide is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of an amino group, a methoxyethyl group, a methylthiazole ring, and a sulfonamide group. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-methoxyethyl)-4-methylthiazole-5-sulfonamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Attachment of the Methoxyethyl Group: This can be achieved through alkylation reactions using suitable alkylating agents.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-methoxyethyl)-4-methylthiazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Nucleophilic substitution reactions can replace the amino or methoxyethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-Amino-N-(2-methoxyethyl)-4-methylthiazole-5-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-methoxyethyl)-4-methylthiazole-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(2-methoxyethyl)acetamide hydrochloride
  • 2-Amino-N-(2-methoxyethyl)-3-methylbutanamide hydrochloride

Uniqueness

2-Amino-N-(2-methoxyethyl)-4-methylthiazole-5-sulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H13N3O3S2

Molecular Weight

251.3 g/mol

IUPAC Name

2-amino-N-(2-methoxyethyl)-4-methyl-1,3-thiazole-5-sulfonamide

InChI

InChI=1S/C7H13N3O3S2/c1-5-6(14-7(8)10-5)15(11,12)9-3-4-13-2/h9H,3-4H2,1-2H3,(H2,8,10)

InChI Key

LSTMSEBJGXWNMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)S(=O)(=O)NCCOC

Origin of Product

United States

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